molecular formula C15H11ClO3 B1339786 2-Acetoxy-4'-chlorobenzophenone CAS No. 890099-13-5

2-Acetoxy-4'-chlorobenzophenone

Cat. No. B1339786
CAS RN: 890099-13-5
M. Wt: 274.7 g/mol
InChI Key: JPDVONYBLNNEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-4’-chlorobenzophenone is a chemical compound with the molecular formula C15H11ClO3 . It is also known by other names such as 2-ACETOXY-4’-CHLOROBENZOPHENONE and [2- (4-chlorobenzoyl)phenyl] acetate .


Molecular Structure Analysis

The molecular structure of 2-Acetoxy-4’-chlorobenzophenone consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChI string and Canonical SMILES provide more details about its structure .


Physical And Chemical Properties Analysis

The molecular weight of 2-Acetoxy-4’-chlorobenzophenone is 274.70 g/mol . It has a complexity of 334 and a topological polar surface area of 43.4 Ų . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis Improvements : Qiao De-yang (2010) discussed the synthesis of 4-Hydroxy-4′-chlorobenzophenone, a related compound, using Friedel-Crafts acylation, highlighting improvements in the synthetic process that reduce environmental pollution (Qiao De-yang, 2010).

  • Phase Transfer Catalysis : Li Ga (2014) described the use of TEBA as a phase-transfer catalyst in the synthesis of Fenofibrate acid from 4-hydroxy-4'-chlorobenzophenone, which is structurally similar to 2-Acetoxy-4'-chlorobenzophenone (Li Ga, 2014).

  • Nonlinear Optical Material : A study by R. Babu et al. (2004) on 2-amino-5-chlorobenzophenone, which shares a similar structure, revealed its potential as an organic nonlinear optical material, demonstrating its utility in advanced materials science (R. Babu et al., 2004).

  • Electrochemical Behavior : C. Amatore et al. (2008) investigated the electrochemical behaviors of 4-chlorobenzophenone and other compounds, examining their interactions with cyclodextrins. This study provides insight into the electrochemical properties of chlorobenzophenone derivatives (C. Amatore et al., 2008).

  • Pesticide Analysis : F. Omidi et al. (2014) explored the use of Molecular Imprinted Polymer Nanoparticles for the sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid, a compound related to 2-Acetoxy-4'-chlorobenzophenone, in complex matrices (F. Omidi et al., 2014).

  • Environmental Degradation Studies : Ying Wang et al. (2010) focused on the degradation of 2,4-dichlorphenol, a chlorinated compound like 2-Acetoxy-4'-chlorobenzophenone, over Er-chitosan-PbO2 electrodes, providing insights into environmental remediation techniques (Ying Wang et al., 2010).

properties

IUPAC Name

[2-(4-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDVONYBLNNEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555423
Record name 2-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-4'-chlorobenzophenone

CAS RN

890099-13-5
Record name [2-(Acetyloxy)phenyl](4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.